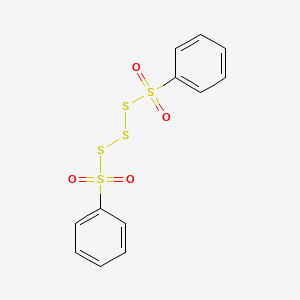
1,1,5,5-Tetraoxo-1,5-diphenyl-1lambda~6~,5lambda~6~-pentasulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-benzenesulfonyl-trisulfane is an organosulfur compound characterized by the presence of two benzenesulfonyl groups attached to a trisulfane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-benzenesulfonyl-trisulfane typically involves the reaction of benzenesulfonyl chloride with trisulfane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzenesulfonyl chloride, trisulfane, and a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of bis-benzenesulfonyl-trisulfane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis-benzenesulfonyl-trisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Bis-benzenesulfonyl-trisulfane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate enzyme activity.
Industry: It is used in the production of polymers and other materials with specific chemical properties
Mechanism of Action
The mechanism by which bis-benzenesulfonyl-trisulfane exerts its effects involves the interaction of its sulfonyl groups with various molecular targets. These interactions can lead to the inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with a single sulfonyl group attached to a benzene ring.
Disulfane: Contains two sulfur atoms in the backbone, compared to three in trisulfane.
Polysulfanes: Compounds with multiple sulfur atoms in the backbone, which can exhibit different chemical properties
Uniqueness
Bis-benzenesulfonyl-trisulfane is unique due to its specific structure, which combines the properties of both sulfonyl and trisulfane groups.
Properties
CAS No. |
5692-43-3 |
|---|---|
Molecular Formula |
C12H10O4S5 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(benzenesulfonyltrisulfanyl)sulfonylbenzene |
InChI |
InChI=1S/C12H10O4S5/c13-20(14,11-7-3-1-4-8-11)18-17-19-21(15,16)12-9-5-2-6-10-12/h1-10H |
InChI Key |
ZMVVRHUCXQUBFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)SSSS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


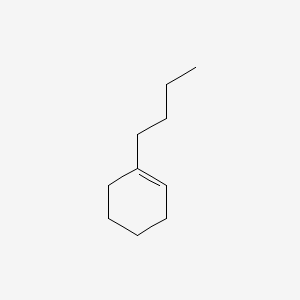
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
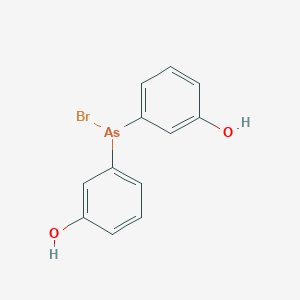
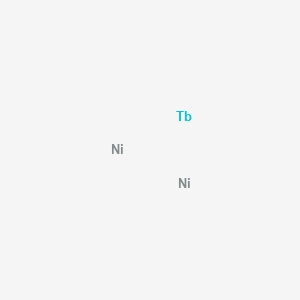
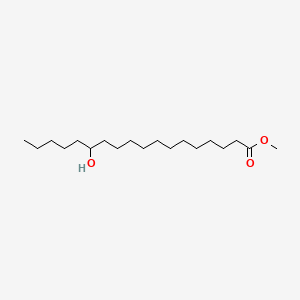
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
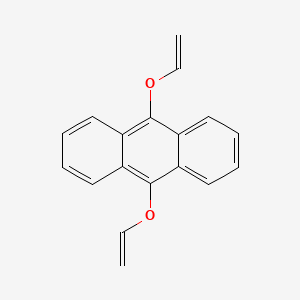
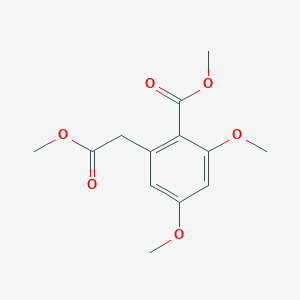

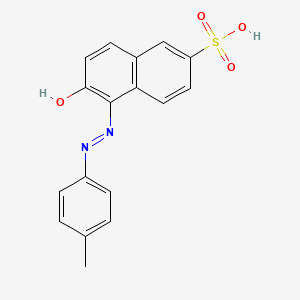
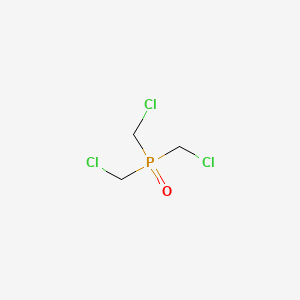

![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)
![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
